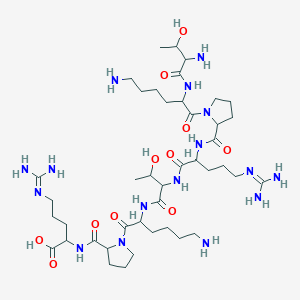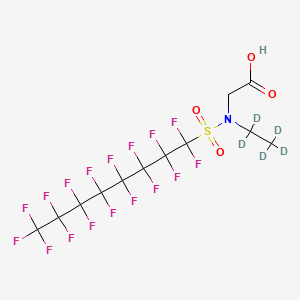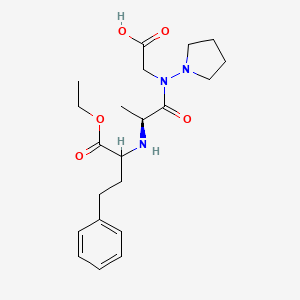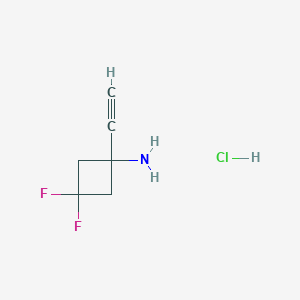
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Randialic acid B is a triterpenoid compound known for its role as a formyl peptide receptor 1 antagonist. This compound has been studied for its ability to inhibit reactive oxygen species production, elastase release, and CD11b expression in human neutrophils . It has shown potential in attenuating psoriasis-like inflammation in vivo .
Preparation Methods
The preparation of Randialic acid B involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and stability of the compound.
Chemical Reactions Analysis
Randialic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Randialic acid B has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: The compound’s unique properties make it valuable in industrial applications, particularly in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Randialic acid B exerts its effects by blocking formyl peptide receptor 1 in human neutrophils . This inhibition prevents the binding of N-formyl peptide to the receptor, thereby reducing the production of reactive oxygen species and the release of elastase . The molecular targets and pathways involved include the formyl peptide receptor 1 and associated signaling pathways.
Comparison with Similar Compounds
Randialic acid B can be compared with other triterpenoid compounds, such as tomentosolic acid. Both compounds block formyl peptide receptor 1 and have shown potential in reducing inflammation . Randialic acid B is unique in its specific inhibition of reactive oxygen species production and elastase release in human neutrophils .
Similar compounds include:
- Tomentosolic acid
- Other triterpenoid compounds with similar biological activities
Randialic acid B stands out due to its specific mechanism of action and its potential therapeutic applications in inflammatory conditions.
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33) |
InChI Key |
GPQBTLJRTQXVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)

![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)


